D-Valine-d8
Description
Overview of Stable Isotope Labeling in Advanced Research Methodologies
Stable isotope labeling is a technique that involves the use of non-radioactive isotopes to track molecules through chemical reactions or biological pathways. wikipedia.org Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same number of protons and electrons, the difference in neutrons results in a different atomic mass. Common stable isotopes used in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org
This technique is central to quantitative proteomics and metabolomics, primarily through methods coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov One of the most prominent methods is Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC). In SILAC, cells are grown in media where a standard amino acid is replaced with its "heavy" isotopically labeled counterpart. wikipedia.orgthermofisher.com For example, cells can be grown in a medium containing "light" L-arginine and another population in a medium with "heavy" L-arginine (e.g., labeled with ¹³C). wikipedia.org When the proteins from these cell populations are combined and analyzed by a mass spectrometer, the mass difference between the light and heavy peptides allows for the precise quantification of protein abundance between the two samples. wikipedia.orgwashington.edu
The key advantage of stable isotope labeling is its ability to introduce a mass signature into molecules without significantly altering their chemical properties. nih.gov This allows researchers to differentiate and quantify proteins, metabolites, or other biomolecules from different samples within a single experiment, minimizing experimental variability. washington.edu
| Technique | Description | Primary Application |
| Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of "heavy" amino acids (e.g., ¹³C or ¹⁵N labeled) into proteins in living cells. thermofisher.com | Quantitative proteomics, studying protein expression, cell signaling, and protein-protein interactions. wikipedia.org |
| Isotope-Coded Affinity Tags (ICAT) | Chemical labeling of specific functional groups in proteins (e.g., cysteine residues) with light or heavy isotope-coded tags. nih.govwashington.edu | Comparing protein abundance between two samples, particularly useful for samples not amenable to metabolic labeling. washington.edu |
| Tandem Mass Tags (TMT) and iTRAQ | Isobaric labeling reagents that tag peptides. The tags have the same total mass but yield different reporter ions upon fragmentation in the mass spectrometer. washington.edu | Multiplexed quantitative proteomics, allowing simultaneous comparison of multiple samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes the magnetic properties of atomic nuclei. Isotope labeling (e.g., with ²H, ¹³C, ¹⁵N) helps in simplifying complex spectra and determining the 3D structures of proteins and other biomolecules. wikipedia.org | Structural biology, elucidating protein and nucleic acid structures. wikipedia.orgisotope.com |
The Enantiomeric Significance of D-Amino Acids in Biological Contexts
Amino acids, the building blocks of proteins, exist as two mirror-image forms, or enantiomers: L-amino acids (from the Latin laevus, meaning left) and D-amino acids (from the Latin dexter, meaning right). jpt.comnumberanalytics.com While life on Earth predominantly uses L-amino acids for protein synthesis, D-amino acids are not mere biochemical oddities. jpt.comfrontiersin.org They play significant and diverse roles in various biological systems. wikipedia.org
The most well-known role of D-amino acids is in the construction of bacterial cell walls. numberanalytics.comfrontiersin.orgwikipedia.org Specifically, D-alanine and D-glutamate are crucial components of the peptidoglycan layer, which provides structural integrity to bacteria. numberanalytics.com This incorporation of D-amino acids is a key feature that distinguishes bacterial cell walls and is a target for certain antibiotics. numberanalytics.com
Beyond bacteria, D-amino acids are found in various organisms and have important functions:
Neurotransmission: In mammals, D-serine acts as a co-agonist at NMDA receptors in the brain, playing a vital role in synaptic plasticity, learning, and memory. numberanalytics.comwikipedia.org D-aspartate is also involved in the development of the nervous and endocrine systems. wikipedia.org
Marine Organisms: They are produced by marine microbes and are found in the venom of cone snails and the male platypus. wikipedia.org
Peptide Stability: The strategic incorporation of D-amino acids into synthetic peptides can significantly increase their resistance to enzymatic degradation, a valuable property for developing therapeutic peptides with longer half-lives. jpt.comnumberanalytics.com
The biological machinery, such as ribosomes and enzymes, is highly stereospecific, meaning it preferentially recognizes and interacts with one enantiomer over the other. jpt.com This selectivity is fundamental to biological function and is a key reason why the distinction between L- and D-amino acids is critically important in biochemical research. jpt.com
Rationale for Deuterium Substitution in D-Valine (D-Valine-d8) as a Molecular Probe
The substitution of hydrogen with its heavy stable isotope, deuterium, in D-Valine creates this compound, a powerful molecular probe for several reasons. medchemexpress.comacs.org
Firstly, the increased mass of deuterium makes deuterated compounds easily distinguishable from their non-deuterated counterparts in mass spectrometry. wikipedia.org This allows this compound to be used as an internal standard for the accurate quantification of unlabeled D-Valine in complex biological samples. caymanchem.com The internal standard is added in a known amount to a sample, and the ratio of the labeled to the unlabeled compound allows for precise measurement, correcting for any sample loss during preparation and analysis.
Secondly, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down the rate of chemical reactions that involve the breaking of this bond. acs.org This property is exploited in drug discovery research to potentially alter the metabolic profile of a drug, sometimes leading to improved pharmacokinetic properties. medchemexpress.com
Finally, in NMR spectroscopy, substituting protons (¹H) with deuterium (²H) can simplify complex spectra. nih.govaip.org This is because deuterium has different magnetic properties than protons, leading to its signals appearing in a different region of the spectrum or being effectively "silent" in ¹H-NMR. aip.org This selective deuteration helps researchers to elucidate the structure and dynamics of molecules. acs.org
The synthesis of site-selectively deuterated amino acids is an active area of research, with both chemical and enzymatic methods being developed to achieve high levels of deuterium incorporation with specific stereochemistry. nih.govmdpi.comresearchgate.net The use of this compound, therefore, provides a non-radioactive, stable tracer to probe the metabolism, function, and quantification of D-valine in various biological and chemical systems.
| Property | Value/Description |
| Chemical Formula | C₅H₃D₈NO₂ scbt.com |
| Molecular Weight | ~125.20 g/mol nih.govscbt.com |
| IUPAC Name | (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid nih.gov |
| Synonyms | (R)-Valine-d8, D-Valine-2,3,4,4,4,5,5,5-d8 medchemexpress.comscbt.com |
| Appearance | White to off-white solid medchemexpress.com |
| Key Feature | Deuterium-labeled enantiomer of L-Valine medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
125.20 g/mol |
IUPAC Name |
(2R)-2,3,4,4,4-pentadeuterio-3-(deuteriomethyl)-2-(dideuterioamino)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D,2D3,3D,4D/hD2/t3?,4- |
InChI Key |
KZSNJWFQEVHDMF-WIILFAAISA-N |
Isomeric SMILES |
[2H]CC([2H])([C@]([2H])(C(=O)O)N([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of D Valine D8
Chemical Synthesis Pathways for Deuterated Valine Enantiomers
The synthesis of the D-enantiomer of valine, which can be adapted for deuterated versions, often starts from racemic mixtures (DL-Valine). A common approach is chemical resolution, where a resolving agent, such as D-dibenzoyltartaric acid (D-DBTA), is used to selectively crystallize the desired D-valine salt from a solution. google.com The process typically involves dissolving DL-valine and the resolving agent in a dilute inorganic acid like hydrochloric or sulfuric acid, heating the mixture, and then cooling it to allow the diastereomeric salt of D-valine to precipitate. google.com This salt is then neutralized with a base to yield the free D-valine. google.com For the synthesis of D-Valine-d8, this process would utilize a deuterated precursor or be performed in a deuterated solvent system to achieve the desired isotopic labeling.
Another foundational pathway starts with isobutyraldehyde, which reacts with sodium cyanide and ammonium (B1175870) chloride to form 2-amino-3-methylbutyronitrile. google.com This intermediate can then be processed and subjected to resolution to isolate the D-enantiomer. google.com Adapting this for this compound would require the use of deuterated starting materials.
Achieving high stereoselectivity and specific deuterium (B1214612) placement is critical. Modern strategies often employ biocatalysis, which leverages the inherent selectivity of enzymes.
Enzyme-Catalyzed Hydrogen Isotope Exchange (HIE): Pyridoxal 5'-phosphate (PLP)-dependent enzymes are particularly effective for this purpose. nih.gov They can catalyze the reversible deprotonation of amino acids, allowing for the exchange of hydrogen atoms with deuterium from a D₂O solvent. nih.gov For instance, a PLP-dependent Mannich cyclase, LolT, has been shown to be a powerful biocatalyst for the α-deuteration of a wide range of L-amino acids with strict stereoselectivity. nih.gov While this produces the L-enantiomer, similar enzymatic systems or modifications can be applied to target the D-form. Another strategy involves using a D-amino acid as the starting material in a pyridoxal/D₂O exchange reaction; the accompanying racemization ensures that any L-amino acid formed is fully deuterated at the alpha-position, which can be separated out, leaving a deuterated D-amino acid. nih.gov
Biocatalytic Reductive Amination: An atom-efficient platform combines a biocatalytic deuteration catalyst with amino acid dehydrogenases. rsc.org This H₂-driven system can achieve the enantioselective incorporation of deuterium into amino acids from inexpensive isotopic sources like D₂O. rsc.orgchemrxiv.org This method is customizable and can produce multiply-labeled amino acids with high isotopic purity (>95%). rsc.org
Dual-Protein Catalysis: A system using two proteins, an aminotransferase (DsaD) and a partner protein (DsaE), can catalyze hydrogen/deuterium exchange at both the Cα and Cβ positions of amino acids, including valine. wisc.edu By controlling the presence of the DsaE partner protein, the deuteration can be directed either exclusively to the Cα-position or to both Cα and Cβ positions. wisc.edu
Chemical Stereoselective Synthesis: A method for the site-selective and stereoselective synthesis of α-deuterated chiral amino acids has been developed using simple reaction conditions (NaOEt in EtOD) without the need for expensive catalysts or chiral sources. acs.org This approach was successfully applied to a valine derivative, yielding a product with 93% enantiomeric excess (ee). acs.org
For applications like peptide synthesis, the amino and carboxyl groups of this compound must be protected. The most common protecting groups are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc).
N-Fmoc-D-Valine-d8: The Fmoc group is attached to the nitrogen atom of this compound. This derivative, with the full chemical name (((9H-fluoren-9-yl)methoxy)carbonyl)-D-valine-d8, is a key reagent in solid-phase peptide synthesis. synzeal.com It allows for the stepwise addition of the deuterated valine residue into a growing peptide chain.
N-t-Boc-D-Valine-d8: The Boc group provides an alternative protection strategy for the amino group. N-t-Boc-D-Valine-d8 is used in solution-phase or solid-phase peptide synthesis. sigmaaldrich.com The synthesis of these protected derivatives follows standard procedures for amino acid protection, such as reacting the deuterated valine with Fmoc-OSu or di-tert-butyl dicarbonate (B1257347) under basic conditions. These protected, isotope-labeled amino acids are crucial for synthesizing peptides used as standards in mass spectrometry-based protein quantitation. isotope.comisotope.com
Stereoselective Deuteration Strategies for this compound Production
Spectroscopic and Chromatographic Methods for Isotopic Purity and Deuterium Atom Percent Determination
Determining the isotopic enrichment and purity of this compound is essential for its use as an internal standard or in quantitative studies. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a primary tool for determining isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the distribution of isotopologues (e.g., d7, d8) can be quantified. rsc.org The isotopic enrichment is calculated from the integrated signals of the isotopic ions. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the structural integrity and the specific positions of deuterium labels. rsc.org While ¹H NMR can be used to quantify the remaining protons at labeled sites, ²H NMR directly detects the deuterium nuclei. A combined ¹H and ²H NMR approach provides a robust and accurate determination of isotopic abundance for both partially and fully labeled compounds. nih.gov The combination of selective deuteration with 2D NMR techniques is also a powerful method for resolving complex protein spectra. nih.gov
Chromatography: Chromatographic methods are used to assess chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is often used to separate the D- and L-enantiomers, typically after derivatization with a chiral reagent or by using a chiral column. rsc.org Derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol creates a fluorescent isoindole adduct, allowing for sensitive detection and quantification of trace enantiomeric impurities down to the 0.05% level. rsc.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating polar compounds like amino acids without derivatization. nih.govrsc.org Coupled with mass spectrometry, HILIC-MS provides a powerful platform for the direct analysis and quantification of amino acids in complex matrices. rsc.org
The table below summarizes the key analytical methods for characterizing this compound.
| Technique | Purpose | Key Findings/Application | References |
| LC-HR-MS | Isotopic Enrichment, Species Abundance | Determines the distribution and abundance of different isotopologues (e.g., d7, d8). | rsc.org |
| ¹H NMR | Structural Integrity, Isotopic Purity | Quantifies residual protons at labeled sites to calculate deuterium incorporation. | nih.gov |
| ²H NMR | Direct Deuterium Detection | Directly measures the deuterium signal to confirm labeling and purity. | nih.gov |
| Chiral HPLC | Enantiomeric Purity | Separates D- and L-enantiomers to determine the optical purity of the final product. | rsc.org |
| HILIC | Chemical Purity, Quantification | Separates underivatized amino acids for analysis, often coupled with MS. | nih.gov, rsc.org |
Advanced Purification Techniques for Research-Grade this compound
Achieving the high purity required for research and pharmaceutical applications necessitates advanced purification techniques.
Crystallization: A highly effective method for purification involves the formation of crystalline salts. Valine can be selectively precipitated by reacting it with an agent like p-isopropylbenzenesulfonic acid. google.com This process forms a specific crystalline adduct with low solubility, allowing for efficient separation from impurities, including other amino acids like leucine (B10760876) and isoleucine. google.com The pure valine is then recovered by treating the salt with a base or an ion-exchange resin. google.com
Ion-Exchange Chromatography: This technique separates amino acids based on their charge properties. The deuterated valine solution is passed through a column containing a charged stationary phase. By carefully controlling the pH and ionic strength of the mobile phase, this compound can be isolated from charged impurities and other amino acids. iiste.org
Preparative Chromatography: For the highest purity levels, preparative HPLC, using either chiral or reversed-phase columns, can be employed. This method allows for the separation of not only enantiomeric impurities but also structurally similar byproducts from the synthesis, yielding research-grade this compound.
Advanced Analytical Applications of D Valine D8 in Mass Spectrometry
D-Valine-d8 as a Stable Isotope Internal Standard in Quantitative Metabolomics
In the realm of quantitative metabolomics, the primary goal is the precise measurement of metabolite concentrations. github.ionih.gov this compound is widely employed as a stable isotope-labeled internal standard (SIL-IS) to enhance the accuracy and reliability of these measurements. crimsonpublishers.comcaymanchem.com SIL-IS are considered the gold standard because they share nearly identical physicochemical properties with their non-labeled counterparts, or analytes. crimsonpublishers.commusechem.com This similarity ensures that the SIL-IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. musechem.com Consequently, any variations or losses that occur during these processes affect both the analyte and the internal standard to a similar degree, allowing for accurate correction and quantification. musechem.comresearchgate.net
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays (e.g., UPLC-MS/MS, HILIC-MS/MS)
The development of robust and sensitive analytical methods is paramount for accurate metabolite quantification. This compound is frequently incorporated into the development and validation of various liquid chromatography-mass spectrometry (LC-MS/MS) assays. These assays often utilize techniques like Ultra-Performance Liquid Chromatography (UPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). diva-portal.orggithub.ionih.gov
For instance, UPLC-MS/MS methods have been developed for the targeted analysis of amino acids and other polar metabolites in biological fluids. diva-portal.orgacs.org In a study developing a UPLC-HILIC-MS/MS method for polar metabolites in human plasma, Valine-d8 was tested as an internal standard. diva-portal.org Another study utilized UPLC-MS/MS for the targeted profiling of 25 amino acids in serum, where Valine-d8 was one of the stable isotope-labeled internal standards used for quality control. nih.gov
HILIC is particularly well-suited for the separation of polar compounds like amino acids without the need for chemical derivatization. nih.gov A HILIC-Q-Orbitrap-MS method was developed for the simultaneous determination of 15 amino acids in human tears, where Valine-d8 was used as an internal standard for several amino acids, including phenylalanine, leucine (B10760876), isoleucine, methionine, valine, proline, and tyrosine. rsc.org The use of this compound in these methods helps to ensure the accuracy and reproducibility of the quantification by compensating for variations in sample processing and instrument response. nih.govrsc.org
Table 1: Examples of LC-MS/MS Methods Utilizing this compound
| Analytical Technique | Analyte(s) | Biological Matrix | Purpose of this compound | Reference |
|---|---|---|---|---|
| UPLC-HILIC-MS/MS | Polar metabolites (TMAO, betaine) | Human Plasma | Tested as an internal standard for extraction | diva-portal.org |
| Targeted UPLC-MS/MS | 25 amino acids | Rat Serum | Internal standard for quality control | nih.gov |
| HILIC-Q-Orbitrap-MS | 15 amino acids | Human Tears | Internal standard for quantification of 7 amino acids | rsc.org |
| LC-MS/MS | Amino acids, Lysophosphatidylcholines, Organic acids | Dried Blood Spots | Internal standard in extraction solution | familiasga.comacs.org |
Optimization of Sample Preparation Protocols for Complex Biological Matrices (e.g., plasma, urine, tears, cellular lysates)
The analysis of metabolites in complex biological matrices such as plasma, urine, tears, and cellular lysates presents significant challenges due to the presence of proteins, salts, and other interfering substances. researchgate.net Effective sample preparation is crucial to remove these interferences and ensure accurate quantification. This compound is often added at the beginning of the sample preparation process to account for any analyte loss that may occur during extraction and cleanup steps. re-place.bemetabolomicsworkbench.org
Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. For example, in the analysis of plasma samples, a protein precipitation step using organic solvents like methanol (B129727) or acetonitrile (B52724) is frequently employed. nih.govmetabolomicsworkbench.orglcms.cz this compound, along with other internal standards, is added to the precipitation solvent to ensure it is carried through the entire workflow. metabolomicsworkbench.org Similarly, for tissue samples, homogenization is followed by extraction with a solvent mixture containing the internal standard. re-place.be In a study on colon tissue and cell lines, this compound was added to the methanol/water extraction solvent. re-place.be For tear analysis, a methanol extraction followed by solid-phase extraction cleanup has been described, with this compound added as an internal standard. rsc.org
The choice of extraction protocol is critical and can significantly impact the recovery of analytes. In one study, Valine-d8 was tested as an internal standard for the extraction of polar metabolites from plasma using a 96-well plate extraction method, but it showed low recovery (5-34%), indicating it was not a suitable choice for those specific analytes and conditions. diva-portal.org This highlights the importance of validating the internal standard's performance for each specific application and matrix.
Strategies for Matrix Effect Compensation and Normalization in Mass Spectrometry (e.g., Best-Matched Internal Standard Normalization)
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS analysis. researchgate.netnih.gov Stable isotope-labeled internal standards like this compound are highly effective at compensating for these matrix effects. crimsonpublishers.commusechem.comresearchgate.net Because the SIL-IS co-elutes and has nearly identical ionization properties to the analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect can be effectively normalized, leading to more accurate and precise quantification. researchgate.net
A sophisticated strategy for matrix effect compensation is the Best-Matched Internal Standard (B-MIS) normalization method. github.ionih.govacs.orgresearchgate.net This approach is particularly useful in untargeted metabolomics where a corresponding SIL-IS is not available for every detected metabolite. github.io The B-MIS method normalizes the peak area of a given analyte using the most suitable internal standard from a panel of SIL-IS, based on which one shows the most similar analytical behavior (e.g., retention time, ionization properties). github.ioacs.org this compound is often included in the panel of internal standards for B-MIS normalization and has been referred to as a "gold standard" internal standard. github.iogithub.io In one study, while the amino acid valine could have been normalized by D7-proline, the use of its corresponding "gold standard" internal standard, D8-valine, reduced the relative standard deviation (RSD) from 30.8% to 4.8%, demonstrating its effectiveness in correcting for analytical variability. github.iogithub.io
Applications in Untargeted Metabolite Profiling and Discovery
In untargeted metabolomics, the goal is to comprehensively measure as many metabolites as possible in a sample to identify metabolic changes associated with a particular state. nih.gov this compound is used in these studies primarily for quality control and to aid in data normalization. nih.govlcms.cz It is often included in a mixture of internal standards that are spiked into every sample. nih.gov By monitoring the signal intensity and retention time of this compound across all samples in an analytical batch, researchers can assess the stability and performance of the LC-MS system. nih.govlcms.cz Any significant deviation in the internal standard's signal can indicate an issue with sample preparation or instrument performance, allowing for the identification and potential exclusion of unreliable data. ahajournals.org
Furthermore, in untargeted analyses, this compound can be part of the B-MIS normalization strategy described earlier, which helps to reduce non-biological variation and improve the reliability of the data, allowing for the inclusion of more mass features in downstream statistical analysis. github.ionih.gov
This compound in Quantitative Proteomics and Peptidomics Research
The principles of using stable isotope labeling for quantification extend from metabolomics to proteomics and peptidomics.
Synthesis of Isotopically Labeled Peptides and Proteins for Absolute Quantification
In quantitative proteomics, the absolute quantification of proteins is often achieved by spiking a known amount of a stable isotope-labeled peptide (or protein) into the sample as an internal standard. oup.comoup.com These labeled peptides are chemically identical to their endogenous counterparts but have a different mass due to the incorporated stable isotopes, allowing them to be distinguished by the mass spectrometer. oup.com
This compound can be used as a building block in the chemical synthesis of these isotopically labeled peptides. oup.comeurisotop.com By incorporating this compound into the peptide sequence during solid-phase peptide synthesis, a heavy version of a target peptide can be created. oup.com This labeled peptide then serves as an ideal internal standard for the absolute quantification of the corresponding native peptide in a complex biological sample using techniques like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). nih.gov Cell-free protein synthesis systems also offer a method to produce isotopically labeled proteins by providing labeled amino acids, such as deuterated valine, in the reaction mixture. oup.com
Identification and Characterization of D-Amino Acids in Peptides Using Deuterated Analogues
The presence of D-amino acids in peptides introduces a level of structural diversity that is challenging to detect using standard mass spectrometry techniques, as it does not alter the peptide's molecular mass. acs.org However, the use of deuterated analogues, such as this compound, in conjunction with mass spectrometry provides a powerful strategy for the unambiguous identification and characterization of D-amino acid-containing peptides (DAACPs). nih.govmedchemexpress.com this compound is a stable, isotopically labeled version of the D-amino acid valine, where eight hydrogen atoms have been replaced by deuterium (B1214612). medchemexpress.combioscience.co.uk This substitution results in a predictable mass shift, making it an invaluable tool in advanced analytical applications.
The fundamental principle behind this method is the introduction of a known mass difference. When a peptide containing this compound is analyzed by mass spectrometry, its mass will be 8 Daltons (Da) higher than the same peptide containing non-deuterated D-Valine. sigmaaldrich.com This mass difference allows for clear differentiation between the labeled and unlabeled peptides, facilitating their identification in complex biological mixtures.
One of the primary challenges in studying D-amino acids is the potential for racemization—the conversion of L-amino acids to D-amino acids—during sample preparation, particularly during acid hydrolysis. mdpi.com Hydrolyzing proteins or peptides in deuterated acid, such as deuterium chloride (DCl), is a technique used to mitigate this issue. mdpi.combvsalud.org When racemization occurs in the presence of DCl, a deuterium atom is incorporated onto the alpha-carbon of the newly formed D-amino acid, resulting in a +1 Da mass increase. mdpi.com This allows researchers to distinguish between naturally occurring D-amino acids and those that are artifacts of the analytical process.
Tandem mass spectrometry (MS/MS) is a crucial component of this analytical approach. nih.gov In MS/MS, peptides are fragmented, and the masses of the resulting fragment ions are measured. While stereoisomers (peptides differing only in the chirality of one amino acid) produce fragment ions with the same mass, the relative intensities of these fragment peaks can be influenced by the presence of a D-amino acid. nih.gov This phenomenon, known as stereosensitive fragmentation, can be highly dependent on the peptide sequence. nih.govacs.org By comparing the fragmentation patterns of a suspected DAACP with its synthetic, deuterated analogue, researchers can confirm the presence and, in many cases, the specific location of the D-amino acid within the peptide sequence. nih.gov
For example, studies have shown that the presence of a D-amino acid, particularly at the second position from the N-terminus, can significantly alter the fragmentation pattern in MALDI-TOF/TOF mass spectrometry. nih.govacs.org The use of deuterated standards helps to suppress variations in fragmentation that can occur between analyses, leading to more reliable identification. nih.gov
Furthermore, liquid chromatography-mass spectrometry (LC-MS) methods are often employed for the analysis of DAACPs. acs.org The retention time of a peptide in liquid chromatography can be affected by the presence of a D-amino acid. By comparing the retention time of a native peptide with that of a synthetic standard containing a deuterated D-amino acid, its identity as a DAACP can be confirmed. acs.org
The combination of deuterated analogues and advanced mass spectrometry techniques provides a robust framework for the discovery and characterization of D-amino acid-containing peptides. This approach not only confirms the presence of these unusual modifications but also provides critical information about their specific location within the peptide chain, which is essential for understanding their biological function.
Investigations into Metabolic Pathways and Flux Analysis Using D Valine D8
Deuterium (B1214612) Tracing for Elucidating Amino Acid and Branched-Chain Amino Acid (BCAA) Metabolism
Deuterium-labeled compounds, including D-Valine-d8, are instrumental in tracing the metabolic fate of amino acids. As one of the three branched-chain amino acids (BCAAs), valine plays a crucial role in various physiological processes. The use of stable isotopes like deuterium (²H) allows researchers to follow the intricate pathways of BCAA metabolism.
Stable isotope tracers have become a cornerstone in metabolic research, offering a safe and effective alternative to radioactive isotopes. eurisotop.com The ability to distinguish between different isotopologues—molecules that differ only in their isotopic composition—by mass spectrometry has opened up new avenues for experimental design. eurisotop.com this compound, in particular, can be used to measure the rates of protein synthesis and breakdown. isotope.com
Research has shown that the catabolism of valine, like other BCAAs, begins with transamination to form an alpha-keto acid, which is then further metabolized. wikipedia.org In studies involving the nematode Caenorhabditis elegans, this compound was used as an internal standard to quantify changes in amino acid levels, providing insights into metabolic responses to genetic modifications. amc.nl For instance, when the bcat-1 gene was silenced, an accumulation of BCAAs was observed, highlighting the role of this gene in BCAA catabolism. amc.nl
Furthermore, in studies of Pseudomonas putida, it was found that D-valine was a more potent inducer of D-amino acid dehydrogenase compared to L-valine, an enzyme involved in the catabolism of valine. nih.gov This demonstrates the utility of D-valine isotopes in dissecting specific enzymatic steps and regulatory mechanisms within metabolic pathways.
Applications in Metabolic Flux Analysis (MFA) in Biological Systems
Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. ucdavis.edu The use of stable isotope tracers like this compound is central to MFA, providing the necessary data to calculate the flow of metabolites through various pathways. creative-proteomics.com These analyses are critical for understanding cellular physiology and identifying potential targets for metabolic engineering or therapeutic intervention. ucdavis.edu
In microbial systems, MFA is a key tool for optimizing the production of valuable compounds. While specific studies on this compound in Corynebacterium glutamicum and Neurospora were not detailed in the provided search results, the principles of using labeled amino acids in such models are well-established. For example, in Bacillus subtilis, L-valine-d8 was used to trace the incorporation of the label into the backbone of fatty acids, indicating a metabolic pathway from certain amino acids to fatty acid synthesis. researchgate.net This type of analysis, combining deuterium and sometimes ¹³C labeling, allows for a detailed mapping of carbon and hydrogen flow through the metabolic network. researchgate.net The general methodology involves feeding cells a labeled substrate and then analyzing the isotopic enrichment in various metabolites, often proteinogenic amino acids, to deduce the relative activities of converging metabolic pathways. researchgate.net
Recent advancements have enabled the application of MFA to intact human tissues ex vivo, providing a more physiologically relevant context than traditional cell culture models. diva-portal.orgresearchgate.net A study on intact human liver tissue utilized global ¹³C tracing to perform an in-depth metabolic analysis. diva-portal.orgresearchgate.net This approach confirmed known liver functions and uncovered unexpected metabolic activities, such as branched-chain amino acid transamination, which appears to differ between humans and rodent models. diva-portal.orgresearchgate.net
In such experiments, tissue slices are cultured with labeled substrates, and the distribution of the isotope label in various metabolites is measured using mass spectrometry. diva-portal.orgresearchgate.net This data is then used to estimate a large number of intracellular metabolic fluxes, providing a detailed picture of the tissue's metabolic state. diva-portal.org For instance, the study demonstrated the simultaneous synthesis and breakdown of glucose in the liver, a level of detail not achievable without isotope tracing. diva-portal.org While this specific study used ¹³C-labeled substrates, the same principles apply to deuterium-labeled tracers like this compound for investigating BCAA metabolism in tissues. In a study on obese mice, D8-valine was used as an internal standard to measure the levels of valine and its metabolites in brown adipose tissue, liver, and skeletal muscle, revealing how a therapeutic agent augmented BCAA catabolism. nih.gov
This compound is an effective tool for tracing both the anabolic (synthesis) and catabolic (breakdown) pathways of valine. The catabolic pathway of valine involves its conversion to succinyl-CoA, which can then enter the citric acid cycle. wikipedia.orgcaymanchem.com This makes valine a glucogenic amino acid. caymanchem.com Studies in Pseudomonas putida have detailed the enzymatic steps in valine oxidation, where four of the six enzymes involved are induced by the presence of D- or L-valine. nih.gov
On the anabolic side, the incorporation of valine into proteins is a major metabolic fate. By supplying this compound and measuring its incorporation into proteins over time, researchers can quantify the rate of protein synthesis. This is a fundamental aspect of studying protein turnover. In Bacillus subtilis, supplementation with L-valine-d8 led to the formation of heavy fatty acid analogs, demonstrating a pathway from valine to isobutyryl-CoA, a precursor for certain fatty acids. researchgate.net This highlights how labeled valine can be used to uncover connections between different metabolic pathways.
Ex Vivo Metabolic Profiling and Flux Quantification in Tissue Models (e.g., intact liver tissue)
Studies on Protein Turnover Rates in Cell Culture and Model Organisms
Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process. Stable isotope-labeled amino acids, including deuterated valine, are essential tools for measuring these rates. eurisotop.comisotope.com
Early studies using labeled valine in perfused rat livers helped to quantify hepatic protein turnover. nih.gov These experiments revealed that the specific activity of valyl-tRNA, the form of valine directly used for protein synthesis, was derived from both extracellular and intracellular amino acid pools. nih.gov This finding was crucial for accurately calculating protein synthesis rates.
In a study on Pseudomonas saccharophila, both D- and L-valine were found to inhibit net protein synthesis while stimulating protein turnover, as indicated by studies using ¹⁴C-labeled amino acids. nih.gov This demonstrates that valine can have regulatory effects on protein metabolism. The use of stable isotopes allows for the simultaneous measurement of synthesis and breakdown, providing a dynamic view of protein metabolism. eurisotop.com By administering a labeled amino acid and monitoring its incorporation into protein and its dilution in the free amino acid pool, both rates can be determined.
Applications of D Valine D8 in Structural Biology and Biomolecular Dynamics
Stable Isotope Labeling for Nuclear Magnetic Resonance (NMR) Spectroscopy
Stable isotope labeling is a cornerstone of modern biomolecular NMR, enabling the study of large and complex protein systems that would otherwise be intractable. chemrxiv.orgrsc.org D-Valine-d8, a perdeuterated version of the D-isomer of the amino acid valine, is a key reagent in this context. medchemexpress.com By incorporating deuterium (B1214612), researchers can significantly alter the magnetic properties of the molecule, which has profound benefits for NMR experiments. rsc.org
The study of high-molecular-weight proteins by solution NMR is often hampered by spectral complexity and rapid signal decay (transverse relaxation), which leads to broad, poorly resolved peaks. copernicus.org Deuteration, the process of replacing hydrogen (¹H) with deuterium (²H or D), is a widely adopted strategy to overcome these limitations. copernicus.orgbiorxiv.org The introduction of deuterium throughout a protein, often by expressing it in bacteria grown in D₂O-based media with deuterated carbon sources, drastically simplifies ¹H-NMR spectra by removing most proton signals. biorxiv.orgrsc.org Furthermore, the lower gyromagnetic ratio of deuterium compared to hydrogen significantly reduces the efficiency of dipolar relaxation pathways, a major cause of signal broadening in large molecules. copernicus.org This results in sharper resonance lines and improved spectral quality, making it possible to determine the structures of proteins in the 30 kDa range and beyond. copernicus.org
While uniform deuteration is powerful, selective protonation at specific sites within a highly deuterated protein provides crucial probes for structural and dynamic analysis. chemie-brunschwig.ch For instance, introducing protonated amino acids, such as L-valine, into an otherwise deuterated protein allows for the measurement of specific Nuclear Overhauser Effects (NOEs), which provide distance restraints essential for structure calculation. fu-berlin.de Conversely, incorporating this compound into a protonated protein can help in "editing" the spectrum by selectively removing signals corresponding to valine residues, thereby reducing spectral overlap and aiding in the assignment of other residues.
Deuterium labeling is also invaluable for studying protein dynamics. nih.gov The analysis of deuterium NMR line shapes and relaxation rates provides detailed information on the motion of amino acid side chains, which is often critical for protein function. nih.gov Studies using d8-valine have been employed to investigate side-chain dynamics within the hydrophobic core of proteins, offering insights into the flexibility and conformational changes that govern biological activity. nih.govwm.edu
Table 1: Impact of Deuteration on NMR Parameters for Protein Analysis
| Parameter | Effect of Deuteration | Rationale and Benefit |
| Spectral Complexity | Reduced | The substitution of ¹H with NMR-silent ²H (in standard ¹H-NMR) simplifies crowded spectra by removing signals. |
| Signal Linewidth | Narrower | Deuterium's lower gyromagnetic ratio reduces ¹H-¹H dipolar relaxation, a primary source of line broadening in large proteins, leading to sharper signals. copernicus.org |
| Relaxation Rates | Slower | Slower transverse relaxation rates (longer T₂) allow for the study of larger proteins and macromolecular complexes. |
| Structural Restraints | Enables Selective Probing | Using protonated amino acids (like Valine) in a deuterated background allows for the measurement of specific NOEs for structure determination. chemie-brunschwig.ch |
| Dynamic Analysis | Provides Specific Probes | ²H NMR relaxation studies on specifically deuterated sites (e.g., d8-valine) yield quantitative information on side-chain and backbone mobility. nih.gov |
The assignment of resonances in an NMR spectrum to specific atoms in the protein is a critical first step in any structural or dynamic study. univr.itnmims.edu This process can be challenging for valine residues due to the spectral overlap of their methyl group signals with those of other branched-chain amino acids like leucine (B10760876) and isoleucine. chemie-brunschwig.ch Isotope labeling with precursors like this compound is a key strategy to address this issue.
By using auxotrophic E. coli strains that cannot synthesize valine, researchers can control its isotopic composition by supplying labeled valine in the growth medium. nih.govresearchgate.net For example, providing [¹H,¹³C]-labeled valine to a culture growing in D₂O results in a deuterated protein with protonated, ¹³C-labeled valine methyl groups. These groups act as sensitive probes, appearing clearly in a simplified spectral background. researchgate.net
The use of this compound can enhance resolution in a complementary manner. In complex spectra of large proteins, the signals from numerous valine residues can create significant crowding. nih.gov Incorporating this compound into the protein effectively silences these valine residues in ¹H-detected experiments, simplifying the spectrum and allowing for the unambiguous assignment and resolution of other nearby or overlapping resonances. nih.gov This "spectral editing" approach is a powerful tool for dissecting complex molecular systems. Furthermore, specific labeling patterns, such as stereospecific labeling of one of the two methyl groups of valine, provide even more detailed structural information and further enhance spectral resolution. chemie-brunschwig.ch
Elucidation of Protein Structure and Dynamics Through Deuterium Labeling
Utilization in Kinetic Isotope Effect (KIE) Studies for Elucidating Enzyme Reaction Mechanisms
The Kinetic Isotope Effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. mdpi.comepfl.ch It is defined as the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes. nih.gov By measuring the KIE, researchers can determine whether a specific bond to the isotopically labeled atom is broken or formed during the rate-limiting step of the reaction.
The replacement of hydrogen with deuterium can lead to a significant primary KIE (typically kH/kD > 1) if the C-H bond is cleaved in the rate-determining step. nih.govd-nb.info This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break. epfl.ch
This compound is a suitable substrate for KIE studies of enzymes that act on D-amino acids, such as D-amino acid oxidase (DAAO). d-nb.infouni-konstanz.de While direct studies on this compound with DAAO are not extensively documented in the provided context, extensive research on the closely related substrate, D-alanine, illustrates the principle. In studies of D-amino acid oxidase from Rhodotorula gracilis, researchers used deuterated D-alanine ([2-D]D-alanine) to probe the dehydrogenation mechanism. d-nb.infouni-konstanz.de
The observation of a large primary KIE provided strong evidence that the cleavage of the Cα-H bond is a key part of the rate-limiting step. d-nb.infouni-konstanz.de These studies, which also examined solvent isotope effects, supported a concerted hydride transfer mechanism for the enzyme. d-nb.infouni-konstanz.de Similar experiments using this compound could be employed to elucidate the mechanisms of other D-amino acid-specific enzymes or to confirm that the mechanism observed with D-alanine holds true for bulkier substrates like valine. The potential for a kinetic isotope effect must also be considered in metabolic studies, as the differential processing of deuterated and non-deuterated valine can influence the observed labeling patterns in downstream metabolites. biorxiv.org
Table 2: Representative Kinetic Isotope Effects in D-Amino Acid Oxidase Catalysis using Deuterated D-Alanine
Data from a study on D-amino acid oxidase from Rhodotorula gracilis, illustrating the principles applicable to this compound.
| Condition | Isotope Effect Measured | Value (kH/kD) | Mechanistic Implication | Reference |
| pH 6.0 | Primary Substrate KIE with [2-D]D-alanine | 9.1 ± 1.5 | Indicates Cα-H bond cleavage is central to the rate-limiting step. | d-nb.info, uni-konstanz.de |
| pH 10.0 | Primary Substrate KIE with [2-D]D-alanine | 2.3 ± 0.3 | The change in KIE with pH provides insight into different steps becoming rate-limiting under different conditions. | d-nb.info, uni-konstanz.de |
| pH 6.0 | Solvent Isotope Effect (H₂O vs. D₂O) | 3.1 ± 1.1 | Suggests the involvement of proton transfer from the solvent in the reaction mechanism. | d-nb.info, uni-konstanz.de |
| pH 6.0 in D₂O | Primary Substrate KIE with [2-D]D-alanine | 8.4 ± 2.4 | The independence of primary and solvent KIEs supports a concerted mechanism where both C-H and O-H bond ruptures occur simultaneously. | d-nb.info, uni-konstanz.de |
Enantiomeric Separation and Chiral Recognition Studies Involving D Valine
Adsorption and Enantioselective Separation of D- and L-Valine Using Chiral Materials
Enantioselective separation through adsorption relies on the differential interaction of enantiomers with a chiral surface or material. Recent research has focused on designing porous materials with chiral properties to act as selective adsorbents.
Studies have investigated the use of supramolecular-templated chiral mesoporous materials for the enantiomeric separation of D- and L-Valine. mdpi.comnih.gov Two such materials, nanoporous guanosine (B1672433) monophosphate material-1 (NGM-1) and nanoporous folic acid material-1 (NFM-1), have demonstrated opposite enantioselectivity. mdpi.com The calcined versions of these materials, cNGM-1 and cNFM-1, were used in equilibrium adsorption studies with D- and L-Valine solutions. mdpi.comnih.gov
The results indicated that cNGM-1 preferentially adsorbs D-Valine, while cNFM-1 shows a preference for L-Valine. mdpi.com The adsorption process was found to fit the Langmuir isotherm model well, suggesting the formation of a monolayer of the amino acid on the internal surface of the mesopores. mdpi.comnih.gov The maximum adsorption capacity for cNGM-1 with D-Valine was determined to be 0.36 g/g, and for cNFM-1 with L-Valine, it was 0.26 g/g. mdpi.comnih.gov Kinetic studies showed that the adsorption equilibrium was independent of the material's pore size. mdpi.com This selective adsorption mechanism highlights the potential of these chiral mesoporous silicas as effective adsorbents for separating valine enantiomers. mdpi.com
Table 1: Isotherm Model Parameters for the Adsorption of Favored Valine Enantiomers on Chiral Mesoporous Materials
This table summarizes the parameters from the Langmuir and Freundlich isotherm models for the adsorption of D-Valine on cNGM-1 and L-Valine on cNFM-1 at 25 °C. Data derived from experimental studies. mdpi.com
| Material | Favored Enantiomer | Isotherm Model | Parameters | Value |
| cNGM-1 | D-Valine | Langmuir | qmax (g/g) | 0.36 |
| KL (L/g) | 0.012 | |||
| R2 | >0.99 | |||
| Freundlich | KF ((mg/g)(L/mg)1/n) | 0.05 | ||
| n | 2.5 | |||
| cNFM-1 | L-Valine | Langmuir | qmax (g/g) | 0.26 |
| KL (L/g) | 0.006 | |||
| R2 | >0.99 | |||
| Freundlich | KF ((mg/g)(L/mg)1/n) | 0.03 | ||
| n | 2.2 |
In contrast, studies on the adsorption of amino acids on common mineral surfaces have shown varied results. For instance, while calcite (CaCO₃) crystals can exhibit significant chiral selectivity for aspartic acid, preliminary experiments suggest that D- and L-Valine may not be selectively adsorbed on calcite surfaces. pnas.org
Development and Characterization of Chiral Stationary Phases for Chromatographic Resolution
Chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), is a powerful technique for separating enantiomers. uni-muenchen.de This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. azom.com The principle of separation is based on "chiral recognition," where the enantiomers form transient diastereomeric complexes with the chiral selector of the stationary phase. azom.com
A variety of CSPs have been developed and utilized for the resolution of D- and L-Valine. These can be broadly categorized based on the nature of the chiral selector.
Amino Acid and Peptide-Based CSPs: Valine itself is a component in the design of many CSPs. Chirasil-Val, a diamide (B1670390) selector derived from valine, demonstrates excellent chiral recognition for derivatized amino acids in gas chromatography. uni-muenchen.deazom.com To be effective as a GC stationary phase, the selector is often attached to a polysiloxane backbone to prevent crystallization and ensure it remains in a liquid state. uni-muenchen.de
In HPLC, urea (B33335) derivatives of L-Valine have been prepared and used as CSPs, where the urea group provides a site for diastereomeric hydrogen bonding, crucial for chiral recognition. chromsoc.jp Commercial CSPs based on valine are also available. For example, the SUMICHIRAL™ OA-3100 series includes phases with (S)-Valine (OA-3100) and its enantiomeric counterpart (R)-Valine (OA-3100R), which allows for the reversal of the enantiomer elution order. scas.co.jp This is particularly useful for trace analysis, where it is advantageous for the minor enantiomer to elute before the major component. scas.co.jp
Furthermore, tripeptide-based CSPs incorporating valine, phenylalanine, and proline have been developed. rsc.org The sequence of amino acids in these peptides significantly impacts the chiral separation selectivities. rsc.org Other research has focused on creating peptide stationary phases with a main chain of L-proline, L-phenylalanine, L-valine, and L-leucine, which have shown promise in resolving various racemic compounds. chromatographyonline.com
Chiral Ligand-Exchange Chromatography (CLEC): CLEC is another effective HPLC technique for separating underivatized amino acids. scielo.br In this method, a chiral selector, typically an amino acid like L-proline, is added to the mobile phase containing a metal ion, such as Cu(II). scielo.brscielo.br This forms transient diastereomeric complexes with the D- and L-analytes, which have different stabilities and thus different retention times on a standard reversed-phase column. scielo.br Good enantiomeric separation for a DL-valine mixture has been achieved using L-proline as the chiral selector in an aqueous mobile phase. scielo.brscielo.br The high retention factor for valine could be reduced by adding 5% (v/v) methanol (B129727) to the mobile phase. scielo.brscielo.br
Table 2: Enantioseparation of DL-Valine using L-Proline as a Chiral Selector in CLEC
This table shows the retention factors (k) for D- and L-Valine and the enantioselectivity factor (α) achieved using L-Proline as the chiral selector in different mobile phases. scielo.brscielo.br
| Mobile Phase | k (D-Valine) | k (L-Valine) | Enantioselectivity Factor (α) |
| Water | 5.33 | 11.00 | 2.06 |
| Water/Methanol (95:5 v/v) | 3.67 | 7.33 | 2.00 |
Derivatization Followed by Chiral HPLC: For certain applications, especially for quantifying trace levels of one enantiomer in the presence of another, derivatization can enhance detection and separation. rsc.org A reversed-phase HPLC (RP-HPLC) method was developed to quantify D-Valine at a 0.05% impurity level within L-Valine. rsc.orgresearchgate.net This involved derivatizing the valine enantiomers with o-phthaldialdehyde (OPA) and a thiol to form diastereomeric isoindole adducts. rsc.org These adducts were then separated on a polysaccharide-based CSP, the Chiralcel OD-3R column. rsc.org The method was optimized to achieve baseline resolution, allowing for accurate quantification. rsc.org
Table 3: Optimized RP-HPLC Method for Separation of OPA-Derivatized Valine Enantiomers
This table outlines the key conditions for the RP-HPLC method developed for the chiral purity analysis of L-Valine. rsc.org
| Parameter | Condition |
| Column | Chiralcel OD-3R |
| Derivatizing Agent | o-Phthaldialdehyde (OPA) / Thiol |
| Analyte | OPA D/L-Valine Adducts |
| Detection | UV |
| Retention Time (D-Valine Adduct) | 14.8 minutes |
| Retention Time (L-Valine Adduct) | 16.0 minutes |
| Quantification Level | 0.05% of D-Valine in L-Valine |
Emerging Research Frontiers and Future Perspectives for D Valine D8
Integration of D-Valine-d8 in Multi-Omics and Systems Biology Workflows
The advent of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our understanding of complex biological systems. In this integrated approach, this compound plays a crucial role, particularly in the realm of metabolomics and its connection to other omics layers.
A Cornerstone for Quantitative Metabolomics:
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, relies heavily on techniques like liquid chromatography-mass spectrometry (LC-MS). re-place.be A significant challenge in LC-MS-based metabolomics is the variability that can arise from sample preparation and instrument performance. thermofisher.com this compound serves as an ideal internal standard to address these issues. re-place.becaymanchem.com By adding a known amount of this compound to each biological sample before analysis, researchers can normalize the data, correcting for variations in extraction efficiency and instrument response. re-place.benih.govnih.gov Its chemical similarity to the non-deuterated L-valine and other amino acids ensures that it behaves similarly during the analytical process, yet its distinct mass allows for easy differentiation by the mass spectrometer. re-place.becaymanchem.com
Enhancing Data Quality and Confidence in Systems Biology:
Advancements in Micro-scale and High-Throughput Methodologies Utilizing this compound
The demand for faster and more efficient analytical methods has driven the development of micro-scale and high-throughput technologies. This compound is well-suited for these advanced platforms, enabling rapid and reliable analysis of a large number of samples.
Facilitating High-Throughput Screening:
High-throughput screening (HTS) is a cornerstone of modern drug discovery and systems biology, allowing for the rapid testing of thousands of compounds. frontiersin.org In metabolomics-based HTS, where the metabolic response to various stimuli is assessed, this compound and other deuterated amino acids are used as internal standards to ensure the accuracy of high-speed analyses. google.com For example, in the screening of drug candidates for their effects on cellular metabolism, this compound can be included in the sample preparation workflow to provide reliable quantification across numerous samples processed in parallel. google.com
Enabling Miniaturized and Microfluidic Analyses:
Microfluidics, the science and technology of processing and manipulating small amounts of fluids using channels with dimensions of tens to hundreds of micrometers, offers several advantages for biological analysis, including reduced sample and reagent consumption, faster analysis times, and higher throughput. nih.gov In the context of metabolomics, microfluidic devices coupled with mass spectrometry are emerging as powerful tools for single-cell analysis and other applications where sample volume is limited. nih.gov The use of this compound as an internal standard is critical in these miniaturized systems to ensure quantitative accuracy despite the small sample volumes. unizg.hr Research is ongoing to further integrate deuterated standards into microfluidic platforms for a variety of applications, from disease diagnostics to environmental monitoring. nih.govunizg.hr
Exploration of Novel Research Applications for Deuterated D-Amino Acids
Beyond its established role as an internal standard, the unique properties of this compound and other deuterated D-amino acids are being explored in a range of novel research applications.
Probing Enzyme Mechanisms and Metabolic Pathways:
The kinetic isotope effect, where the presence of a heavier isotope like deuterium (B1214612) can slow down a chemical reaction, makes deuterated compounds powerful tools for studying enzyme mechanisms and metabolic pathways. informaticsjournals.co.in By strategically placing deuterium atoms in a molecule, researchers can investigate the rate-limiting steps of enzymatic reactions. While much of this work has focused on L-amino acids, the principles are applicable to D-amino acid metabolism as well. For example, deuterated D-amino acids could be used to study the activity of D-amino acid oxidases and other enzymes involved in D-amino acid metabolism in various organisms. nih.gov
Innovations in Drug Discovery and Development:
Deuteration is gaining traction as a strategy in drug development to improve the pharmacokinetic properties of drug candidates. nih.gov Replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule can slow down its breakdown by enzymes, leading to a longer half-life and potentially reduced dosing frequency. informaticsjournals.co.innih.gov While this application has primarily focused on deuterating the active pharmaceutical ingredient itself, deuterated amino acids like this compound can be used in the synthesis of novel peptide-based drugs or as tools to study the metabolism of such drugs. The use of D-amino acids in peptides can already increase their stability against proteases, and deuteration could further enhance this effect. nih.gov
Investigating the Role of D-Amino Acids in Biofilms:
Biofilms are complex communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial agents. frontiersin.org Recent research has shown that D-amino acids can play a role in regulating biofilm formation and disassembly. tandfonline.commedchemexpress.com For instance, mixtures of D-amino acids, including D-valine, have been shown to enhance the efficacy of biocides against biofilms. frontiersin.org Deuterated D-amino acids like this compound could be used as tracers in these studies to understand the uptake and mechanism of action of D-amino acids in biofilm modulation. biorxiv.org This research opens up new avenues for developing more effective strategies to combat biofilm-related problems in industrial and medical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
